molecular formula C13H11N5O4 B2895167 3-(((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide CAS No. 2034505-73-0

3-(((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide

Cat. No. B2895167
CAS RN: 2034505-73-0
M. Wt: 301.262
InChI Key: VJIAJAFEUXBOBW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic components, including an isoxazole ring and an oxadiazole ring . Isoxazole and oxadiazole are both five-membered heterocycles, containing oxygen and nitrogen atoms .

Scientific Research Applications

Synthesis Methodologies

Synthesis techniques for creating highly functionalised 3-pyridin-3-ylisoxazoles and isoxazole-annulated heterocycles have been developed, demonstrating the utility of related chemical structures in constructing complex molecules. The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, as discussed by Ruano et al. (2005), showcases a domino 1,3-dipolar cycloaddition and elimination approach starting from pyridine-3-nitrile oxide, which serves as a convenient scaffold for further chemical modifications Ruano, J. G., Fajardo, C., & Martín, M. R. (2005). Tetrahedron, 61, 4363-4371.

Antimicrobial Activities

Compounds with structural similarities, specifically those substituted with oxadiazoles and isoxazoles, have been evaluated for their antimycobacterial properties against Mycobacterium tuberculosis. The study by Gezginci et al. (1998) indicates that pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and related structures can exhibit potent antimycobacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents Gezginci, M., Martin, A. M., & Franzblau, S. (1998). Journal of Medicinal Chemistry, 41, 2436-2438.

Chemical Reactions and Properties

The reactivity of nitrile oxides and their cycloaddition with nitriles leading to 1,2,4-oxadiazoles has been explored, indicating a versatile route to synthesize oxadiazole derivatives. Such reactions are significant for creating a variety of functional materials, as described by Nishiwaki et al. (2011), demonstrating the inverse electron-demand 1,3-dipolar cycloaddition as an efficient method for generating 3-functionalized 1,2,4-oxadiazoles Nishiwaki, N., Kobiro, K., Hirao, S., Sawayama, J., Saigo, K., Ise, Y., Okajima, Y., & Ariga, M. (2011). Organic & Biomolecular Chemistry, 9, 6750-6754.

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4/c1-8-5-10(16-21-8)12-15-11(22-17-12)6-14-13(19)9-3-2-4-18(20)7-9/h2-5,7H,6H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIAJAFEUXBOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide

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